Boc-(S)-2-Amino-5-methylhex-4-enoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related Boc-protected amino acids involves multiple steps, including enantioselective enzymatic reductive amination, Grignard addition, and regioselective amidomethylation. These methods ensure high yields and enantiomeric excess, demonstrating the efficiency and versatility of synthetic approaches toward Boc-protected amino acids (Park et al., 2016), (Pascal et al., 2000).
Molecular Structure Analysis
The molecular structure of Boc-(S)-2-amino-5-methylhex-4-enoic acid and its derivatives is characterized by the presence of the Boc group, which plays a significant role in protecting the amino group during synthesis. The structure enables selective reactions at other functional groups without affecting the amino group, facilitating the synthesis of complex molecules.
Chemical Reactions and Properties
Boc-protected amino acids undergo various chemical reactions, including acidolysis, epoxidation, and intramolecular cyclization. These reactions are crucial for constructing cyclic peptides and peptidomimetics with desired biological activities. The stability of the Boc group under specific conditions allows for sequential reactions leading to the targeted molecular architecture (Adeva et al., 1995), (Krishnamurthy et al., 2014).
Scientific Research Applications
Boron-Containing Compounds in Science and Medicine : Boron-containing compounds (BCCs) have been increasingly recognized for their potential in drug discovery, including their use as antibiotics or chemotherapeutic agents. The incorporation of boron into drug molecules has been shown to enhance their binding capacity to target receptors and improve pharmacokinetic profiles. This research suggests the expanding role of boron compounds in developing new therapeutic strategies (Plescia & Moitessier, 2020).
Biodegradable Organic Matter and Water Treatment : The presence of biodegradable organic matter (BOM) in surface waters poses challenges for drinking water treatment, including bio-regrowth in distribution systems and the formation of disinfection by-products. Rapid-rate biofiltration, particularly when preceded by ozonation, has been effective in removing a significant portion of BOM, showcasing the importance of optimizing such treatment processes to improve water quality (Terry & Summers, 2018).
Applications of Boron Compounds Beyond Medicine : Research into boron-containing compounds extends beyond medicinal applications, exploring their use in environmental protection and food safety. These compounds have shown promise as antifungal agents, environmental protectors, and in controlling human infections, highlighting the versatile applications of boron compounds in addressing various human and environmental health challenges (Estevez-Fregoso et al., 2021).
Future Directions
properties
IUPAC Name |
(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDSOUMESZDICW-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-2-Amino-5-methylhex-4-enoic acid |
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